molecular formula C19H16ClFN2OS B2382114 3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 1795422-03-5

3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2382114
CAS No.: 1795422-03-5
M. Wt: 374.86
InChI Key: TXBHTMJMJCAUQQ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of the intermediate compounds. For instance, the thiophene and pyridine rings are often synthesized separately through cyclization reactions.

    Coupling Reactions: The intermediate compounds are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core structure.

    Functional Group Modifications:

    Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
  • 3-(3-chloro-4-fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
  • 3-(3-chloro-4-fluorophenyl)-N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)propanamide

Uniqueness

The uniqueness of 3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications that leverage its unique properties.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2OS/c20-17-8-13(1-3-18(17)21)2-4-19(24)23-10-14-7-16(11-22-9-14)15-5-6-25-12-15/h1,3,5-9,11-12H,2,4,10H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBHTMJMJCAUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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